molecular formula C12H8F3NO B6286194 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% CAS No. 577967-77-2

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6286194
CAS RN: 577967-77-2
M. Wt: 239.19 g/mol
InChI Key: GWCVSUAYFBNMHX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine is a pyridine derivative . It is a heterocyclic building block with a molecular weight of 239.2 . This compound has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The IUPAC name of this compound is 5-[4-(trifluoromethyl)phenyl]-2-pyridinol . The InChI code is 1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17) .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a protective group in organic synthesis. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

This compound is a pyridine derivative and is often used as a heterocyclic building block . Pyridine derivatives have been found to interact with a variety of biological targets, but the specific targets for this compound need further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity . .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% in laboratory experiments include its ability to act as a reagent, catalyst, and protective group in organic synthesis. It is also relatively safe to handle, as it is not known to have any biochemical or physiological effects. However, it is important to note that it can cause irritation of the skin and eyes, and inhalation of the compound can cause respiratory irritation.

Future Directions

The future directions for 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% include the development of new methods for its synthesis, the exploration of its potential applications in materials science, and the investigation of its potential uses as a reagent, catalyst, and protective group in organic synthesis. Additionally, further research is needed to understand its biochemical and physiological effects, as well as its potential risks and hazards. Finally, further research is needed to explore its potential uses in the pharmaceutical and agrochemical industries.

Synthesis Methods

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% can be synthesized from 4-trifluoromethylbenzonitrile (4TFPN) and 2-aminopyridine (2AP), via a two-step reaction. In the first step, 4TFPN is reacted with 2AP in the presence of a base, such as potassium carbonate, to form the intermediate 2-hydroxy-5-(4-trifluoromethylphenyl)pyridine-2-carbonitrile (2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95%N). In the second step, this compoundN is heated in the presence of an acid, such as hydrochloric acid, to form the final product 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95%.

Safety and Hazards

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCVSUAYFBNMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586353
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

577967-77-2
Record name 5-[4-(Trifluoromethyl)phenyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577967-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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